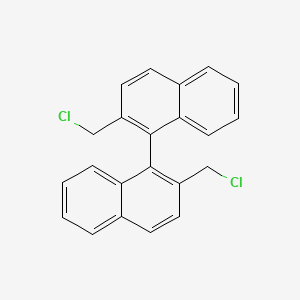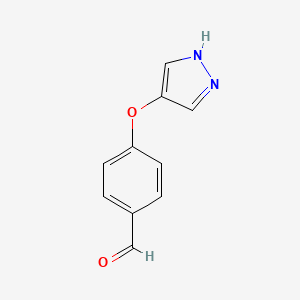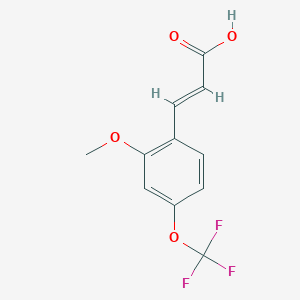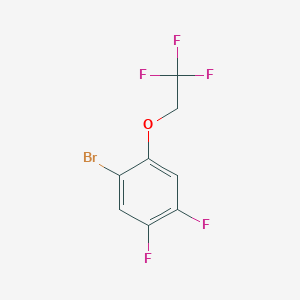
2,2'-Bis(chloromethyl)-1,1'-binaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Cl2 It is a derivative of binaphthalene, where two chloromethyl groups are attached to the 2 and 2’ positions of the naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene typically involves the chloromethylation of 1,1’-binaphthalene. One common method is the reaction of 1,1’-binaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene rings to form the desired product.
Industrial Production Methods
Industrial production of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
2,2’-Bis(chloromethyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thioethers, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
2,2’-Bis(chloromethyl)-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2,2’-Bis(chloromethyl)-1,1’-binaphthalene involves its ability to undergo various chemical transformations due to the presence of reactive chloromethyl groups. These groups can participate in nucleophilic substitution reactions, allowing the compound to interact with different molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-binaphthalene: Similar structure but with bromomethyl groups instead of chloromethyl.
2,2’-Bis(methyl)-1,1’-binaphthalene: Lacks the halogen atoms, making it less reactive in substitution reactions.
1,1’-Binaphthalene: The parent compound without any substituents.
Uniqueness
2,2’-Bis(chloromethyl)-1,1’-binaphthalene is unique due to the presence of two reactive chloromethyl groups, which make it highly versatile for various chemical transformations. This reactivity distinguishes it from its analogs and makes it valuable for specific applications in synthetic chemistry and materials science.
特性
分子式 |
C22H16Cl2 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC名 |
2-(chloromethyl)-1-[2-(chloromethyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C22H16Cl2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
InChIキー |
OYVOPWAGYAKJAZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)

![[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)

![Methyl 5-hydroxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12077521.png)

![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)



![2-amino-1-[2-[2-[2-[2-(2-amino-4-oxo-5H-imidazol-1-yl)ethylamino]ethylamino]ethylamino]ethyl]-5H-imidazol-4-one](/img/structure/B12077560.png)

